Linalyl isovalerate
Linalyl isovalerate
Linalyl isovalerate is commonly used as a fragrance ingredient.
Linalyl isovalerate, also known as fema 2646, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Linalyl isovalerate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, linalyl isovalerate is primarily located in the membrane (predicted from logP) and cytoplasm. Linalyl isovalerate is a sweet, apple, and apricot tasting compound that can be found in herbs and spices. This makes linalyl isovalerate a potential biomarker for the consumption of this food product.
Linalyl isovalerate, also known as fema 2646, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Linalyl isovalerate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, linalyl isovalerate is primarily located in the membrane (predicted from logP) and cytoplasm. Linalyl isovalerate is a sweet, apple, and apricot tasting compound that can be found in herbs and spices. This makes linalyl isovalerate a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
1118-27-0
VCID:
VC20941505
InChI:
InChI=1S/C15H26O2/c1-7-15(6,10-8-9-12(2)3)17-14(16)11-13(4)5/h7,9,13H,1,8,10-11H2,2-6H3
SMILES:
CC(C)CC(=O)OC(C)(CCC=C(C)C)C=C
Molecular Formula:
C15H26O2
Molecular Weight:
238.37 g/mol
Linalyl isovalerate
CAS No.: 1118-27-0
Cat. No.: VC20941505
Molecular Formula: C15H26O2
Molecular Weight: 238.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Linalyl isovalerate is commonly used as a fragrance ingredient. Linalyl isovalerate, also known as fema 2646, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Linalyl isovalerate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, linalyl isovalerate is primarily located in the membrane (predicted from logP) and cytoplasm. Linalyl isovalerate is a sweet, apple, and apricot tasting compound that can be found in herbs and spices. This makes linalyl isovalerate a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 1118-27-0 |
| Molecular Formula | C15H26O2 |
| Molecular Weight | 238.37 g/mol |
| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl 3-methylbutanoate |
| Standard InChI | InChI=1S/C15H26O2/c1-7-15(6,10-8-9-12(2)3)17-14(16)11-13(4)5/h7,9,13H,1,8,10-11H2,2-6H3 |
| Standard InChI Key | WCDGWAIZRYMVOW-UHFFFAOYSA-N |
| SMILES | CC(C)CC(=O)OC(C)(CCC=C(C)C)C=C |
| Canonical SMILES | CC(C)CC(=O)OC(C)(CCC=C(C)C)C=C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator